molecular formula C20H21ClN2O4S B038792 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(((4-chlorophenoxy)acetyl)amino)-, ethyl ester CAS No. 112290-21-8

4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(((4-chlorophenoxy)acetyl)amino)-, ethyl ester

Cat. No. B038792
M. Wt: 420.9 g/mol
InChI Key: WQGKLJCFLHVUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(((4-chlorophenoxy)acetyl)amino)-, ethyl ester is a chemical compound that has been synthesized for scientific research purposes.

Mechanism Of Action

The mechanism of action of 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(((4-chlorophenoxy)acetyl)amino)-, ethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in disease progression. The compound has been shown to target specific molecular targets, such as NF-κB and STAT3, which are known to play a role in inflammation and cancer.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(((4-chlorophenoxy)acetyl)amino)-, ethyl ester vary depending on the specific application and dosage used. In general, the compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It also has anti-cancer effects by inducing apoptosis and inhibiting tumor cell proliferation. In addition, the compound has been shown to have anti-microbial properties by disrupting bacterial cell membranes.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(((4-chlorophenoxy)acetyl)amino)-, ethyl ester in lab experiments is its high potency and specificity. The compound has been shown to have a low toxicity profile and can be used at low concentrations. However, one of the limitations is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(((4-chlorophenoxy)acetyl)amino)-, ethyl ester. One area of interest is in the development of more potent and selective analogs of the compound that can be used for specific disease indications. Another direction is in the elucidation of the compound's mechanism of action and molecular targets. Finally, there is a need for further studies on the compound's pharmacokinetics and pharmacodynamics to optimize its use in clinical settings.
In conclusion, 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(((4-chlorophenoxy)acetyl)amino)-, ethyl ester is a chemical compound that has been synthesized for scientific research purposes. The compound has various scientific research applications, including anti-inflammatory, anti-cancer, and anti-microbial properties. The compound's mechanism of action is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways. The compound has several advantages and limitations for use in lab experiments, and there are several future directions for research on the compound.

Synthesis Methods

The synthesis of 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(((4-chlorophenoxy)acetyl)amino)-, ethyl ester involves a multi-step process that includes the use of various reagents and catalysts. The final product is obtained through a combination of esterification and amidation reactions. The purity and yield of the compound can be optimized through careful control of reaction conditions and purification techniques.

Scientific Research Applications

4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(((4-chlorophenoxy)acetyl)amino)-, ethyl ester has been used in various scientific research studies. One of the primary applications is in the field of medicinal chemistry, where it is used as a potential drug candidate for the treatment of various diseases. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties.

properties

CAS RN

112290-21-8

Product Name

4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(((4-chlorophenoxy)acetyl)amino)-, ethyl ester

Molecular Formula

C20H21ClN2O4S

Molecular Weight

420.9 g/mol

IUPAC Name

ethyl 4-[[2-(4-chlorophenoxy)acetyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxylate

InChI

InChI=1S/C20H21ClN2O4S/c1-2-26-20(25)17-16-12-7-9-23(10-8-12)19(16)28-18(17)22-15(24)11-27-14-5-3-13(21)4-6-14/h3-6,12H,2,7-11H2,1H3,(H,22,24)

InChI Key

WQGKLJCFLHVUOA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1C3CCN2CC3)NC(=O)COC4=CC=C(C=C4)Cl

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C3CCN2CC3)NC(=O)COC4=CC=C(C=C4)Cl

Other CAS RN

112290-21-8

synonyms

2-(4-Chlorophenoxyacetylamino)-3-ethoxycarbonylthieno(2,3-b)quinuclidi ne

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.